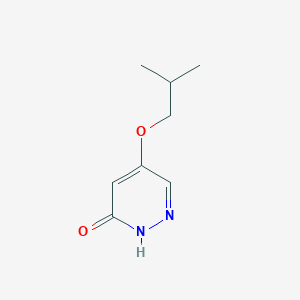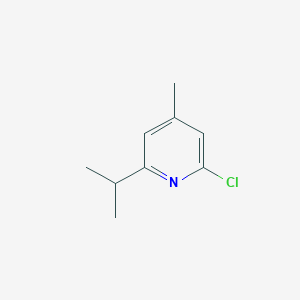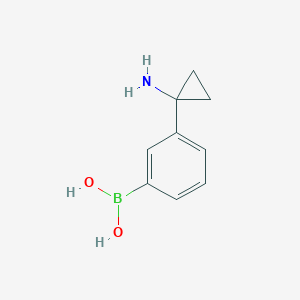
(3-(1-Aminocyclopropyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(1-Aminocyclopropyl)phenyl)boronic acid is an organic compound with the molecular formula C₉H₁₂BNO₂. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1-Aminocyclopropyl)phenyl)boronic acid typically involves the reaction of a cyclopropylamine derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include mild temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
化学反応の分析
Types of Reactions
(3-(1-Aminocyclopropyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the amino group under basic conditions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted amines or alcohols.
科学的研究の応用
(3-(1-Aminocyclopropyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of (3-(1-Aminocyclopropyl)phenyl)boronic acid involves its interaction with various molecular targets. In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful for enzyme inhibition and protein labeling . The compound’s boronic acid group can also participate in coordination chemistry, forming complexes with metal ions and other ligands .
類似化合物との比較
Similar Compounds
Phenylboronic acid: Lacks the cyclopropyl and amino groups, making it less versatile in certain reactions.
Cyclopropylboronic acid: Lacks the phenyl and amino groups, limiting its applications in organic synthesis.
Aminophenylboronic acid: Lacks the cyclopropyl group, affecting its reactivity and stability.
Uniqueness
(3-(1-Aminocyclopropyl)phenyl)boronic acid is unique due to the presence of both the cyclopropyl and amino groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in organic synthesis, medicinal chemistry, and materials science .
特性
分子式 |
C9H12BNO2 |
|---|---|
分子量 |
177.01 g/mol |
IUPAC名 |
[3-(1-aminocyclopropyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BNO2/c11-9(4-5-9)7-2-1-3-8(6-7)10(12)13/h1-3,6,12-13H,4-5,11H2 |
InChIキー |
BFECHGSMWWJAFM-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)C2(CC2)N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-azaspiro[3.5]nonane-1-carboxylic Acid](/img/structure/B15071433.png)
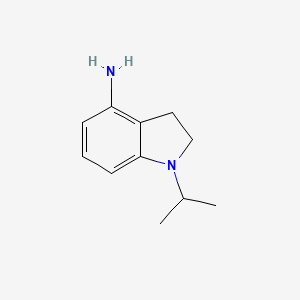
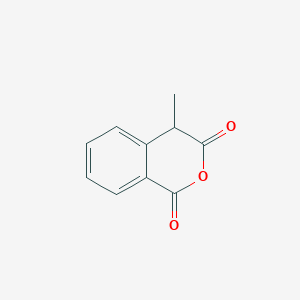
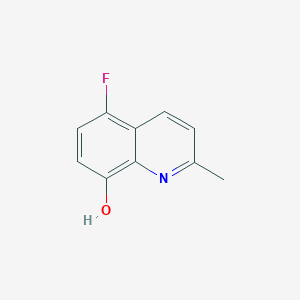
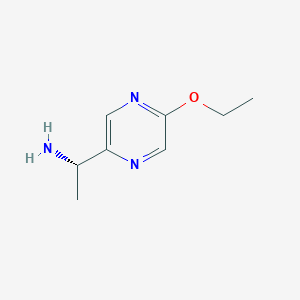

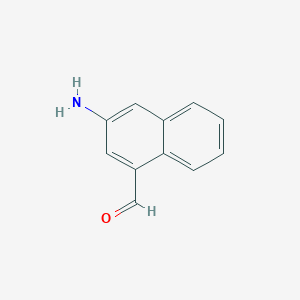

![8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15071488.png)
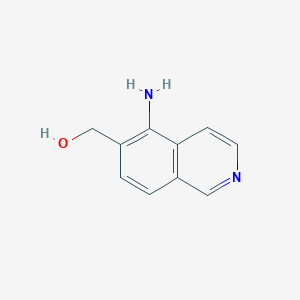
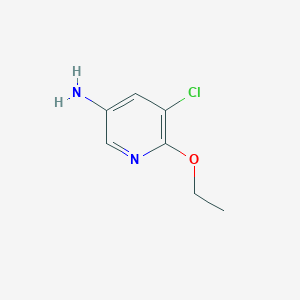
![2H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B15071524.png)
